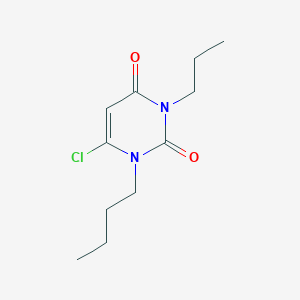
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes a butyl group at the first position, a chloro group at the sixth position, and a propyl group at the third position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1-butyl-3-propylurea with 2,4-dichloropyrimidine under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 1-butyl-3-propylurea in an appropriate solvent such as dimethylformamide (DMF).
Step 2: Add 2,4-dichloropyrimidine to the solution.
Step 3: Introduce a base such as potassium carbonate (K2CO3) to the reaction mixture.
Step 4: Heat the reaction mixture to a temperature of around 100-120°C and stir for several hours.
Step 5: After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chloro group.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be compared with other similar pyrimidine derivatives, such as:
1-Butyl-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a propyl group.
1-Butyl-6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a propyl group.
1-Butyl-6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H17ClN2O2 |
|---|---|
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
1-butyl-6-chloro-3-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17ClN2O2/c1-3-5-7-13-9(12)8-10(15)14(6-4-2)11(13)16/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
DXUSWCYILDMQCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=CC(=O)N(C1=O)CCC)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

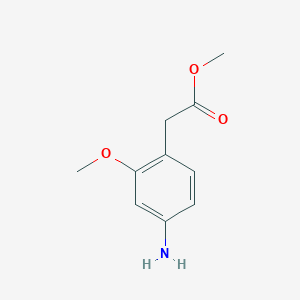
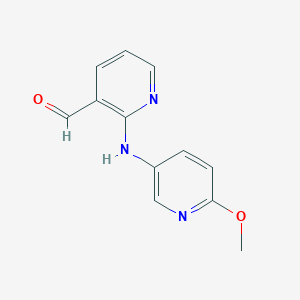
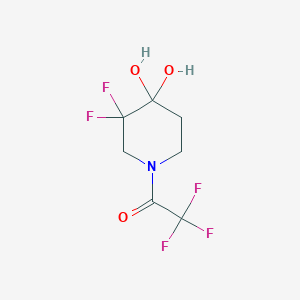

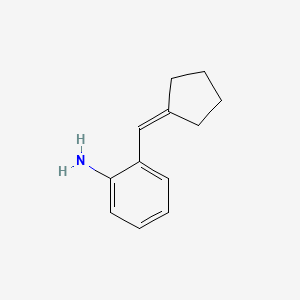
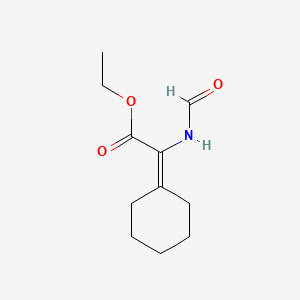

![6-iodo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8310507.png)


![(2R)-2-[(6-chloropyrazin-2-yl)amino]-2-phenylethanol](/img/structure/B8310537.png)
![1-[5-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]-N-methylmethanamine](/img/structure/B8310541.png)

